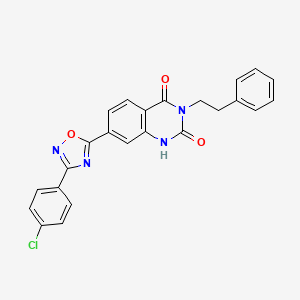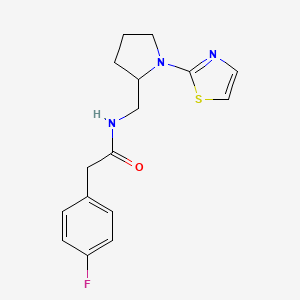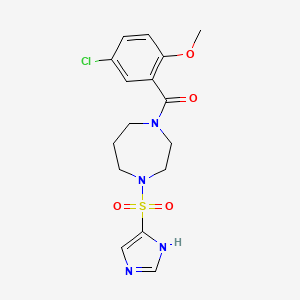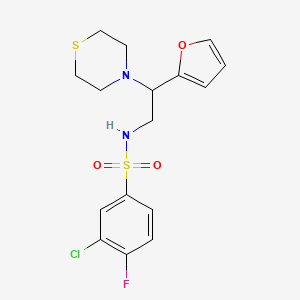![molecular formula C20H16ClN5OS B2667591 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 852373-11-6](/img/structure/B2667591.png)
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide” is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . These compounds have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of similar compounds has been described via intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra .Molecular Structure Analysis
The molecular structure analysis of similar compounds was confirmed using 1H NMR and mass spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and intramolecular oxidative cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were confirmed using various spectroscopic techniques .Applications De Recherche Scientifique
Synthetic Pathways and Pharmacological Potential 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide belongs to a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. Research has focused on synthesizing derivatives and exploring their potential applications, including antiasthma, antimicrobial, and antitumor activities, among others. These compounds are synthesized through various chemical reactions involving arylamidines, sodium ethyl formylacetate, and further cyclization processes to yield triazolopyridazines and related derivatives (Medwid et al., 1990).
Chemical Structure and Properties The synthesis and structural elucidation of these compounds involve advanced techniques, including IR, NMR, and XRD, to confirm their complex structures. The chemical properties, such as reactivity and stability, are studied through density functional theory (DFT) calculations, highlighting their potential in drug design and development (Hamdi Hamid Sallam et al., 2021).
Biological Activities and Applications The biological assessment of these derivatives spans various pharmacological activities. Compounds within this class have been evaluated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, showcasing their potential in agricultural applications (Fadda et al., 2017). Additionally, the exploration of antimicrobial and antitumor activities is a significant focus, with some derivatives demonstrating pronounced efficacy in preclinical models. These findings underline the versatility of these compounds in addressing various health and environmental challenges (Abbady, 2014).
Mécanisme D'action
Compounds of this class have shown promising biological activities. They have been found to efficiently inhibit some metabolic enzymes such as acetylcholinesterase I and II . They could potentially be used in the treatment of some diseases such as mountain sickness, glaucoma, gastric and duodenal ulcers, epilepsy, osteoporosis, and neurological disorders .
Orientations Futures
The future directions in the research of these compounds could involve further exploration of their antimicrobial and antiviral properties . Modifications to the molecular structure, such as the introduction of different substituents, could potentially enhance their biological activity . Further studies could also focus on their potential applications in the treatment of various diseases .
Propriétés
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c1-13-4-2-3-5-16(13)22-18(27)12-28-19-11-10-17-23-24-20(26(17)25-19)14-6-8-15(21)9-7-14/h2-11H,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSVNHBPIVHPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2667511.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2,2-difluoro-2-(2-fluorophenyl)ethanone;hydrochloride](/img/structure/B2667512.png)

![1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2667516.png)
![4-morpholin-4-ylsulfonyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2667517.png)
![4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide](/img/structure/B2667520.png)



![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2667527.png)
![5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2667528.png)
